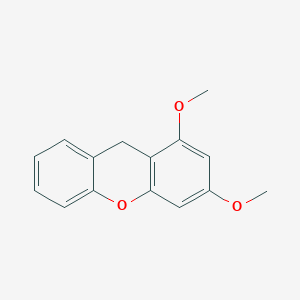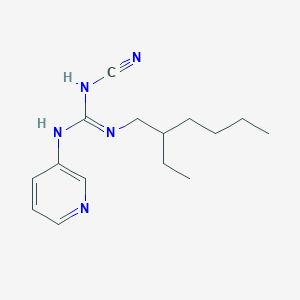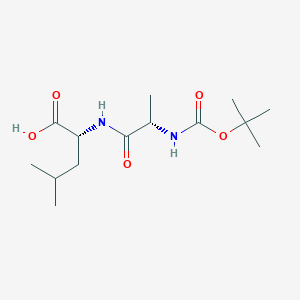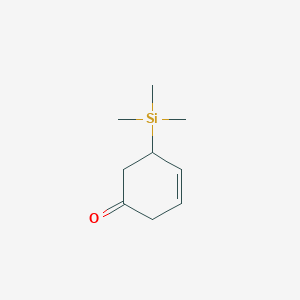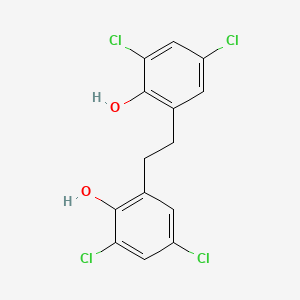
2,2'-(Ethane-1,2-diyl)bis(4,6-dichlorophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol): is an organic compound characterized by the presence of two 4,6-dichlorophenol groups connected by an ethane-1,2-diyl linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol) typically involves the reaction of 4,6-dichlorophenol with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethylene dibromide, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorinated aromatic rings, potentially leading to the formation of less chlorinated derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenolic compounds.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and resistance to degradation.
Biology:
Antimicrobial Agents: Due to its phenolic structure, the compound exhibits antimicrobial properties and can be used in the development of disinfectants and antiseptics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Pesticides: It can be used as an active ingredient in pesticide formulations.
Plasticizers: The compound can be used as a plasticizer in the production of flexible plastics.
作用機序
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol) involves its interaction with biological molecules, particularly proteins and enzymes. The phenolic hydroxyl groups can form hydrogen bonds with amino acid residues, leading to the inhibition of enzyme activity. The chlorinated aromatic rings can also interact with hydrophobic pockets in proteins, further enhancing its inhibitory effects.
類似化合物との比較
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar structure but with fewer chlorine atoms, leading to different chemical properties and reactivity.
2,2’-(Ethane-1,2-diyl)bis(4,6-dibromophenol): Brominated analog with potentially different biological activity and chemical reactivity.
2,2’-(Ethane-1,2-diyl)bis(4,6-difluorophenol): Fluorinated analog with unique properties due to the presence of fluorine atoms.
Uniqueness: The presence of two chlorine atoms on each aromatic ring in 2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol) imparts unique chemical properties, such as increased hydrophobicity and reactivity towards nucleophiles. These properties make it distinct from its analogs and suitable for specific applications in various fields.
特性
CAS番号 |
60640-96-2 |
|---|---|
分子式 |
C14H10Cl4O2 |
分子量 |
352.0 g/mol |
IUPAC名 |
2,4-dichloro-6-[2-(3,5-dichloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H10Cl4O2/c15-9-3-7(13(19)11(17)5-9)1-2-8-4-10(16)6-12(18)14(8)20/h3-6,19-20H,1-2H2 |
InChIキー |
ZEPGTMQNQCAWGR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CCC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


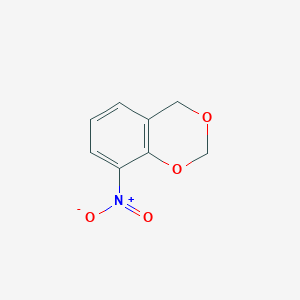
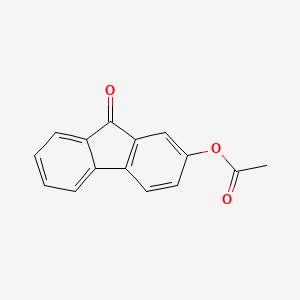

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)
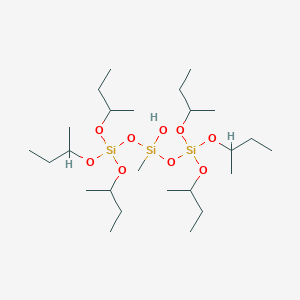
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
